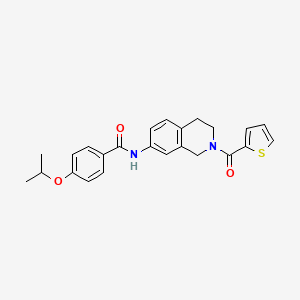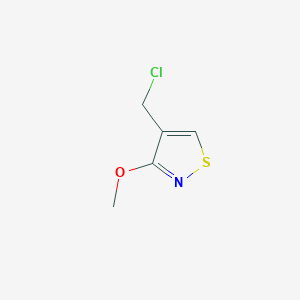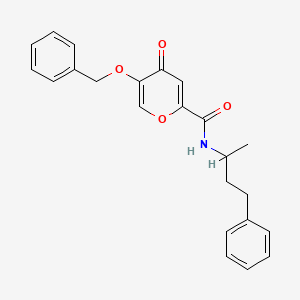
2-Tert-butyl 4-ethyl 5-chloro-3-methylthiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Tert-butyl 4-ethyl 5-chloro-3-methylthiophene-2,4-dicarboxylate” is a chemical compound with the molecular formula C13H17ClO4S. It has a molecular weight of 304.79 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-Tert-butyl 4-ethyl 5-chloro-3-methylthiophene-2,4-dicarboxylate” is represented by the formula C13H17ClO4S . This indicates that the molecule is composed of 13 carbon atoms, 17 hydrogen atoms, one chlorine atom, four oxygen atoms, and one sulfur atom .Scientific Research Applications
Indole Derivatives Synthesis
Indoles are significant heterocyclic compounds found in natural products and drugs. They play a crucial role in cell biology and exhibit diverse biological activities. Researchers have explored novel methods for synthesizing indoles, including those containing the 2-Tert-butyl 4-ethyl 5-chloro-3-methylthiophene-2,4-dicarboxylate moiety. These derivatives have attracted attention due to their potential as biologically active compounds for cancer treatment, antimicrobial agents, and addressing various disorders .
Hydromethylation and Total Synthesis
The compound’s unique structure allows for hydromethylation reactions. Researchers have applied this sequence to related compounds, such as methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, protodeboronation, a reaction facilitated by this compound, has been employed in the formal total synthesis of specific alkaloids like δ-®-coniceine and indolizidine 209B .
Building Blocks for Organic Synthesis
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate serve as useful building blocks in organic synthesis. These derivatives have been employed in the construction of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Antioxidant Effects
The compound 2,4-Ditert-butyl phenol (2,4-DTBP) has been successfully extracted from certain natural sources. It is known for its antioxidant properties, effectively suppressing oxidation and preventing material degradation. These effects are valuable in various applications .
Antiproliferative and Antiviral Activities
Pyrimidine-derived indole ribonucleosides containing the 2-Tert-butyl 4-ethyl 5-chloro-3-methylthiophene-2,4-dicarboxylate moiety have been synthesized and tested for antiproliferative activity against cancer cells (HL-60, cervical carcinoma HeLaS3, T-lymphoblastic leukemia human cell line CCRF–CEM, and promyelocytic leukemia). Additionally, their antiviral potential has been explored .
Safety and Hazards
properties
IUPAC Name |
2-O-tert-butyl 4-O-ethyl 5-chloro-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO4S/c1-6-17-11(15)8-7(2)9(19-10(8)14)12(16)18-13(3,4)5/h6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAZWLOEBAEYIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2430872.png)

![7-chloro-N-(3-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/no-structure.png)


![2-(4-chlorophenyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethene-1-sulfonamide](/img/structure/B2430880.png)
![Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2430881.png)
![3-(3,4-Dimethoxyphenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2430882.png)
![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2430883.png)

![(E)-3-(((3,4-dimethoxyphenethyl)amino)methylene)-1-(4-methylbenzyl)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2430887.png)

methanamine](/img/structure/B2430891.png)
